Home > Products > Screening Compounds P33518 > Rigosertib sodium
Rigosertib sodium - 592542-60-4

Rigosertib sodium

Catalog Number: EVT-361644
CAS Number: 592542-60-4
Molecular Formula: C21H24NNaO8S
Molecular Weight: 473.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Rigosertib sodium (ON-01910 sodium) is a small-molecule member of the novel synthetic benzyl-styryl-sulfonate family . It is currently in phase III clinical trials for several myelodysplastic syndromes and leukemias .


Synthesis Analysis

Rigosertib (ON-01910.Na) is a non-cyclooxygenase inhibitor sulfone metabolite with the ability to act as a non-ATP competitor kinase inhibitor . It was originally described as an inhibitor for the master mitotic kinase Polo-like kinase (Plk1) .


Molecular Structure Analysis

The molecular weight of Rigosertib sodium is 473.47 . Its chemical formula is C21H24NNaO8S .


Chemical Reactions Analysis

Rigosertib has been reported to have broad activity against a number of different targets, including kinases such as PI3K/Akt or NF-kB complex proteins . It has also been described as a Ras mimetic molecule, inhibiting Ras–Raf binding and, therefore, hampering Ras mitogenic signaling .


Physical And Chemical Properties Analysis

Rigosertib sodium has a molecular weight of 473.47 . It is soluble in DMSO at 100 mg/mL and in water at ≥ 52 mg/mL . It should be stored at 2-8°C in a sealed container .

Future Directions
  • Fully elucidating its mechanism of action: Further research is needed to determine the primary target(s) of rigosertib sodium in different cancer types and to clarify the relative contributions of its various proposed mechanisms. [, , ] This understanding will be crucial for optimizing its use and developing more effective derivatives.
  • Developing more potent and selective analogues: Synthesizing analogues of rigosertib sodium with improved potency, selectivity, and pharmacokinetic properties could lead to more effective and safer cancer therapies. []
  • Exploring its potential in combination therapies: Combining rigosertib sodium with other targeted therapies or chemotherapeutic agents could enhance its efficacy and potentially overcome drug resistance. [, ]

(E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77)

Compound Description: (E)-N-(2-methoxy-5-(((2,4,6-trimethoxystyryl)sulfonyl)methyl)pyridin-3-yl)methanesulfonamide (TL-77) is a novel (E)-styrylsulfonyl methylpyridine that has shown improved oral bioavailability compared with Rigosertib sodium []. This compound demonstrates potent growth inhibitory activity in vitro [].

Relevance: TL-77 is structurally related to Rigosertib sodium through its shared (E)-styrylsulfonyl moiety and its ability to induce G2/M arrest and apoptosis, albeit potentially through a different mechanism of action than Rigosertib sodium [].

ON01500

Compound Description: ON01500 is a degradation product of Rigosertib and a potent inhibitor of tubulin polymerization [].

Relevance: ON01500 is structurally related to Rigosertib sodium and may be present as an impurity in commercially available sources of the drug []. The presence of ON01500 in some Rigosertib sodium samples has been proposed to explain discrepancies in the reported mechanism of action of the drug [, ].

Source and Classification

Rigosertib sodium is classified under antineoplastic agents and is recognized for its ability to inhibit cell proliferation by targeting multiple kinases involved in cancer progression. It was developed through a series of synthetic modifications from its precursor, ON-01940, which was designed to enhance its pharmacological properties. The compound has undergone various phases of clinical trials to evaluate its efficacy and safety in cancer treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of rigosertib sodium involves several key steps:

  1. Initial Reaction: The precursor ON-01940 is reacted with methyl 2-bromoacetate in a mild basic environment using sodium acetate. This reaction yields ON-01500, which is an intermediate compound.
  2. Hydrolysis: The intermediate ON-01500 undergoes hydrolysis with sodium hydroxide in a mixture of ethanol and dichloromethane. This step is crucial for converting the intermediate into rigosertib sodium.
  3. Purification: The final product is purified through recrystallization or column chromatography, ensuring high purity for biological evaluation.
Molecular Structure Analysis

Structure and Data

Rigosertib sodium features a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The core structure includes:

  • A styryl moiety that enhances interaction with target proteins.
  • A sulfonyl group that plays a role in the compound's solubility and stability.
  • Methoxy substituents that may influence the electronic properties of the molecule.

The molecular formula is C18H22N2O6SC_{18}H_{22}N_{2}O_{6}S with a molecular weight of approximately 398.44 g/mol. Structural analysis typically employs techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the identity and purity of the compound .

Chemical Reactions Analysis

Reactions and Technical Details

Rigosertib sodium participates in various chemical reactions that can be categorized into:

  1. Kinase Inhibition: It acts as an inhibitor for polo-like kinase 1, disrupting normal cell cycle progression, particularly causing G2/M phase arrest in cancer cells.
  2. Microtubule Destabilization: Rigosertib has been identified as a microtubule-destabilizing agent, affecting tubulin polymerization dynamics which is crucial for mitotic spindle formation during cell division .
  3. Ras Mimetic Activity: The compound mimics Ras proteins, binding to their effector domains, thereby inhibiting downstream signaling pathways critical for tumor growth .

These reactions underline rigosertib's multifaceted role in cancer therapy, targeting various cellular mechanisms simultaneously.

Mechanism of Action

Process and Data

Rigosertib sodium exerts its therapeutic effects primarily through:

  1. Allosteric Inhibition: It binds to polo-like kinase 1 allosterically, which alters the enzyme's conformation and inhibits its activity without competing with ATP binding .
  2. Disruption of Signaling Pathways: By mimicking Ras proteins, rigosertib disrupts interactions between Ras and its effectors, leading to reduced activation of pathways such as the mitogen-activated protein kinase pathway, which is essential for cell proliferation .
  3. Cell Cycle Arrest: The inhibition of polo-like kinase 1 leads to cell cycle arrest at the G2/M checkpoint, preventing cancer cells from successfully dividing and proliferating .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rigosertib sodium exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in polar solvents like water due to the presence of ionic groups.
  • Stability: The compound shows stability under physiological conditions but may degrade under extreme pH levels or prolonged exposure to light.
  • Melting Point: The melting point ranges typically around 150–160 °C, indicating solid-state stability at room temperature.

These properties are critical for formulating rigosertib sodium into effective therapeutic agents .

Applications

Scientific Uses

Rigosertib sodium has significant applications in oncology:

  1. Cancer Treatment: It is primarily investigated for treating myelodysplastic syndromes and other hematological malignancies due to its ability to inhibit tumor growth effectively.
  2. Combination Therapy: Ongoing research explores its use in combination with other chemotherapeutic agents to enhance efficacy against resistant tumor types.
  3. Research Tool: Beyond clinical applications, rigosertib serves as a valuable research tool for studying cell cycle regulation and signaling pathways in cancer biology.

The versatility of rigosertib sodium positions it as a promising candidate in both therapeutic interventions and scientific research aimed at understanding complex cancer mechanisms .

Synthesis and Development of Rigosertib Sodium

Historical Evolution of Styryl-Benzyl-Sulfone Derivatives

The chemical lineage of rigosertib sodium (ON 01910.Na) originates from systematic explorations of styryl-benzyl-sulfone scaffolds initiated in the early 2000s. Early derivatives like ON 01940 ((E)-2′,4′,6′-trimethoxystyryl-4-methoxy-3-aminobenzylsulfone) demonstrated moderate kinase inhibitory activity but limited therapeutic utility. The pivotal structural breakthrough came with the conversion of ON 01940 to ON 01500 through a two-step synthetic process: (1) reaction with methyl 2-bromoacetate under mild basic conditions (sodium acetate), followed by (2) hydrolysis with sodium hydroxide in ethanol/dichloromethane. This yielded rigosertib as sodium (E)-2-{2-methoxy-5-[(2′,4′,6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate, introducing a critical carboxylate moiety that enhanced water solubility and target engagement [2] [3].

Structure-Activity Relationship (SAR) studies revealed that cytotoxic potency depended on:

  • The trans-configuration of the styryl double bond
  • Electron-donating groups (e.g., methoxy) on the styryl ring
  • A hydrogen-bond acceptor at the benzyl sulfone’s meta-position [3]

Table 1: Evolution of Key Styryl-Benzyl-Sulfone Derivatives

CompoundStructural FeaturesKey Limitations
ON 01940Unsubstituted amino group at benzyl meta-positionLow aqueous solubility
ON 01500Esterified glycinate moietyPoor metabolic stability
Rigosertib (ON 01910.Na)Carboxylate salt at benzyl meta-positionOptimized solubility and target affinity

Rational Design Strategies for Non-ATP-Competitive Kinase Inhibitors

Rigosertib was engineered explicitly to circumvent limitations of ATP-competitive kinase inhibitors, which face challenges due to conserved ATP-binding sites and mutation-driven resistance. Its design leveraged allosteric inhibition principles:

  • Non-ATP Mimicry: Unlike ATP-competitive agents (e.g., imatinib), rigosertib binds outside the kinase ATP pocket, inhibiting substrate phosphorylation without ATP displacement. Initial studies confirmed insensitivity to increasing ATP concentrations in PLK1 inhibition assays (IC₅₀ = 9 nM) [7] [10].
  • Multi-Kinase Targeting: Rational optimization balanced selectivity against pivotal oncokinases:
  • PLK1 (IC₅₀ = 9 nM): Disrupts mitotic progression
  • PI3K isoforms (p110α/β): Attenuates Akt activation
  • Ras-binding domain (RBD) mimics: Inhibits Ras-Raf interaction [2] [6]
  • Phenotypic Screening: Early prioritization used cytotoxicity across 94 cancer cell lines (IC₅₀ = 50–250 nM), sparing normal fibroblasts even at 5–10 μM concentrations, confirming tumor-selective mechanisms [3] [7].

Table 2: Kinase Selectivity Profile of Rigosertib Sodium

Kinase TargetIC₅₀ (nM)Biological Consequence
PLK19Mitotic arrest, aberrant spindle poles
PI3K p110α18*Akt dephosphorylation, apoptosis
PDGFR18Anti-angiogenesis
BCR-ABL32Suppression of leukemogenesis
Src155Inhibition of metastasis pathways

*Indirect inhibition via PI3K pathway modulation [7] [10]

Optimization of Rigosertib’s Pharmacodynamic Profile

Pharmacodynamic refinement focused on enhancing exposure-dependent cytotoxicity and pathway modulation breadth:

  • Temporal Dependency: Cell culture studies demonstrated rigosertib’s activity was exposure time-dependent rather than concentration-driven. This informed clinical administration via prolonged IV infusion (e.g., 72-hour continuous infusion) to maximize target engagement [1] [9].
  • Dual-Pathway Suppression: Beyond PLK1, rigosertib was shown to:
  • Inhibit PI3K/Akt, reducing cyclin D1 translation [2] [6]
  • Activate stress-response pathways (SAPK/JNK) and p53, inducing Bax-mediated apoptosis in MDS CD34+ cells [6]
  • Transcriptional Reprogramming: In high-risk MDS, rigosertib normalized dysregulated pathways:
  • Downregulated Akt-PI3K and Wnt (↓β-catenin phosphorylation)
  • Upregulated pro-apoptotic SAPK/JNK and p53 signaling [6]

Table 3: Pathway Modulation by Rigosertib in Myelodysplastic Syndromes

Dysregulated PathwayEffect of RigosertibFunctional Outcome
Akt-PI3K↓ Phosphorylation of AktReduced cell survival
Wnt/β-catenin↓ pS45-β-cateninInhibition of stemness signaling
SAPK/JNK↑ PhosphorylationStress-induced apoptosis
p53↑ Activation and stabilizationCell cycle arrest and apoptosis

Structural Modifications Enhancing Target Selectivity

Later-stage derivatization explored rigidified analogs to improve kinase selectivity and reduce off-target effects:

  • Naphthyl Cyclization: Replacing the styryl group with a naphthyl ring (e.g., compound 15b) maintained the optimal trans-like geometry while enhancing DNA intercalation potential. This yielded nanomolar cytotoxicity (IC₅₀ = 15–64 nM in HeLa/SCC-15 cells) and 10-fold selectivity over normal HUVECs [3].
  • Amino Acid Conjugates: Esterification of the glycinate moiety (e.g., 13b) improved cell permeability, though at the cost of increased metabolic lability. The free carboxylate in rigosertib itself optimized the balance between solubility and stability [3].
  • Stereochemical Optimization: Sulfoxide derivatives (e.g., 11a, 11c) exhibited variable activity, confirming the sulfone oxidation state as critical for PLK1 disruption. Molecular docking suggests the sulfone group engages a hydrophobic PLK1 pocket adjacent to the polo-box domain [3] [8].

Structural Comparison of Key Derivatives

CompoundCore ModificationCytotoxicity (IC₅₀, μM)Selectivity Index vs. HUVEC
RigosertibStyryl-benzyl-sulfone with COO⁻0.065 (HeLa)1.9
12bNaphthyl-benzyl-sulfone0.030 (HeLa)13.9
15bNaphthyl-sulfonyl glycine0.064 (MCF-7)36.4

*Selectivity Index = IC₅₀(HUVEC) / IC₅₀(cancer cell line) [3]

Recent CRISPR-chemical genetic screens corroborated rigosertib’s microtubule-destabilizing activity—an effect traceable to its sulfone-mediated tubulin binding. This multi-target engagement (kinases + microtubules) underscores the success of its structure-driven design [8].

Properties

CAS Number

592542-60-4

Product Name

Rigosertib sodium

IUPAC Name

sodium;2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetate

Molecular Formula

C21H24NNaO8S

Molecular Weight

473.5 g/mol

InChI

InChI=1S/C21H25NO8S.Na/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24;/h5-11,22H,12-13H2,1-4H3,(H,23,24);/q;+1/p-1/b8-7+;

InChI Key

VLQLUZFVFXYXQE-USRGLUTNSA-M

SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]

Synonyms

(N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetic acid
N-(2-Methoxy-5-((((E)-2-(2,4,6-trimethoxyphenyl)vinyl)sulfonyl)methyl)phenyl)glycine
ON 01910
ON 01910.Na
ON-01910
ON01910
rigosertib
rigosertib sodium
sodium (N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetate

Canonical SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)CS(=O)(=O)/C=C/C2=C(C=C(C=C2OC)OC)OC)NCC(=O)[O-].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.